2-(Diethylamino)ethyl methacrylate

Description

Significance of Tertiary Amine Functionality in Polymer Design

The presence of a tertiary amine group in the molecular structure of DEAEMA is central to its utility in polymer science. Tertiary amines are a class of organic compounds that can act as proton acceptors in acidic environments. taylorandfrancis.com This ability to be protonated and deprotonated in response to pH changes is a key feature that polymer scientists exploit. rsc.org

When incorporated into a polymer chain, the tertiary amine groups of DEAEMA impart a pH-responsive character to the material. rsc.org In acidic conditions, the amine groups become protonated, leading to a positive charge on the polymer chain. nih.gov This charge causes electrostatic repulsion between the polymer segments, resulting in the swelling or expansion of the polymer. nih.gov Conversely, in neutral or basic conditions, the amine groups are deprotonated and neutral, allowing the polymer to adopt a more collapsed or hydrophobic state. nih.gov This reversible behavior is a cornerstone of designing intelligent materials for various applications. rsc.org

The reactivity of the tertiary amine also allows for further chemical modifications, such as quaternization, which introduces a permanent positive charge to the polymer, making it soluble in water. specialchem.com This versatility in chemical behavior makes tertiary amine-containing polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) highly valuable in material design.

Overview of pH-Responsive and Stimuli-Responsive Polymers Incorporating DEAEMA

Polymers that exhibit significant changes in their physical or chemical properties in response to environmental triggers are known as stimuli-responsive or "smart" polymers. asianpubs.org Those that specifically respond to changes in pH are termed pH-responsive polymers. asianpubs.org DEAEMA is a prominent monomer used in the creation of such materials. nih.gov

Polymers containing DEAEMA, such as PDEAEMA, are cationic pH-responsive polymers. nih.gov They are known to swell in acidic environments (pH < pKa) due to the protonation of their tertiary amine groups. nih.gov This characteristic makes them particularly interesting for applications where a change in pH can trigger a desired action. nih.gov For example, the difference in pH between healthy tissues (around pH 7.4) and some tumor microenvironments (which can be more acidic) is a key driver for developing pH-responsive drug delivery systems. nih.gov

Beyond pH, some DEAEMA-based polymers also exhibit temperature sensitivity, often referred to as thermo-responsiveness. rsc.org Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) can display a lower critical solution temperature (LCST), meaning it undergoes a phase separation from water as the temperature is raised. rsc.org This dual-responsive nature (to both pH and temperature) expands the potential applications of DEAEMA-based polymers, allowing for more complex and finely-tuned material behaviors. rsc.org

Table 1: Properties of 2-(Diethylamino)ethyl Methacrylate (B99206) (DEAEMA)

| Property | Value |

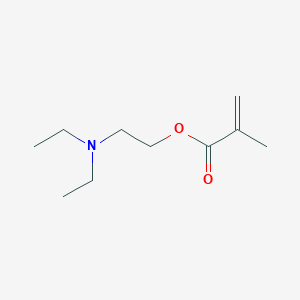

| Linear Formula | H₂C=C(CH₃)CO₂CH₂CH₂N(C₂H₅)₂ |

| CAS Number | 105-16-8 |

| Molecular Weight | 185.26 g/mol |

| Appearance | Colorless liquid |

| Density | 0.922 g/mL at 25 °C |

| Boiling Point | 80 °C at 10 mmHg |

| Refractive Index | n20/D 1.444 |

This table contains data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Context of DEAEMA in Polymer Synthesis Methodologies

The synthesis of polymers containing DEAEMA has evolved with the advancement of polymer chemistry. Initially, conventional free-radical polymerization was a common method. However, this technique offers limited control over the polymer's molecular weight and architecture.

The advent of controlled/"living" radical polymerization (CRP) techniques revolutionized the synthesis of well-defined polymers, including those with DEAEMA. These methods allow for precise control over the polymer chain's length, composition, and architecture.

Key CRP techniques used for DEAEMA polymerization include:

Atom Transfer Radical Polymerization (ATRP): This has been a widely successful method for the controlled polymerization of various monomers, including 2-(dimethylamino)ethyl methacrylate (DMAEMA), a closely related monomer. cmu.edu ARGET (Activators Reconstituted by Electron Transfer) ATRP, a more environmentally friendly version, has been successfully used to synthesize block copolymers of DEAEMA. nih.govresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that has been employed to synthesize well-defined polymers containing tertiary amine functionalities. researchgate.net

Group Transfer Polymerization (GTP): GTP has also been utilized for the controlled polymerization of tertiary amine methacrylates, enabling the creation of block copolymers. researchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP has been successfully applied to the polymerization of DEAEMA in water, demonstrating its versatility in different solvent systems. acs.org

These advanced polymerization techniques have been instrumental in designing complex polymer architectures, such as block copolymers, which can self-assemble into structures like micelles and polymersomes. rsc.orgnih.gov This level of control is crucial for tailoring the properties of DEAEMA-based materials for specific and sophisticated applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIXRGNQPBQWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-82-8, 14314-78-4 (hydrochloride) | |

| Record name | Poly[2-(diethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026713 | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline] | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 80 °C at 10 mm Hg | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92 g/cu cm at 20 °C | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-16-8, 25119-82-8 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylaminoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daktose B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5SI2E7HOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-65.5 °C (freezing point) | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Polymerization Mechanisms of 2 Diethylamino Ethyl Methacrylate

Controlled Radical Polymerization of DEAEMA

Controlled radical polymerization methods are pivotal for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of DEAEMA

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and low polydispersity. sigmaaldrich.com The process involves the use of a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. sigmaaldrich.comwikipedia.org

The choice of the chain transfer agent (CTA) is crucial for achieving good control over the RAFT polymerization of DEAEMA. Dithioesters, such as 4-cyanopentanoic acid dithiobenzoate (CPADB), have been successfully employed for the controlled polymerization of methacrylates. researchgate.netwesternsydney.edu.au The performance of different CTAs has been compared, and it was found that CPADB, in conjunction with an appropriate initiator like 4,4′-azobis(4-cyanopentanoic acid) (ACPA), provides good control over the polymerization of DEAEMA. researchgate.net The general structure of a RAFT agent consists of a thiocarbonylthio group with R and Z substituents that influence the reaction kinetics and the degree of structural control. sigmaaldrich.com

Table 1: Comparison of Chain Transfer Agents for RAFT Polymerization of DEAEMA

| Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) | Observations | Reference |

| 4-cyanopentanoic acid dithiobenzoate (CPADB) | 4,4′-azobis(4-cyanopentanoic acid) (ACPA) | 1,4-dioxane (B91453) | 70 | Good control over polymerization. | researchgate.net |

| 2-cyanoprop-2-yl dithiobenzoate | 4,4′-azobis(4-cyanopentanoic acid) (ACPA) | 1,4-dioxane | 70 | Compared with CPADB, less effective. | researchgate.net |

Kinetic investigations of the RAFT polymerization of DEAEMA have demonstrated that the process is well-controlled. Studies have shown a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a key indicator of a controlled or living polymerization process. researchgate.net Furthermore, the polydispersity indices (PDI) of the resulting polymers are typically low, often below 1.3, indicating a narrow molecular weight distribution. researchgate.netresearchgate.net

The molecular weight of the PDEAEMA can be effectively controlled by adjusting the molar ratio of the monomer to the CTA. researchgate.net The theoretical molecular weight can be calculated using the formula: Mn = ([M]/[RAFT]) * MMonomer * c + M_Raft, where [M] and [RAFT] are the initial concentrations of the monomer and the RAFT agent, respectively, c is the conversion, and M_Monomer and M_Raft are the molecular weights of the monomer and RAFT agent. rsc.org

Table 2: Kinetic Data for RAFT Polymerization of DEAEMA

| Parameter | Observation | Significance | Reference |

| Molecular Weight vs. Conversion | Linear relationship | Indicates a controlled polymerization process. | researchgate.net |

| Polydispersity Index (PDI) | Typically < 1.3 | Narrow molecular weight distribution. | researchgate.netresearchgate.net |

| Control of Molecular Weight | Achieved by varying the monomer to CTA ratio. | Allows for the synthesis of polymers with targeted molecular weights. | researchgate.net |

Temperature is a critical parameter in RAFT polymerization, influencing both the rate of polymerization and the degree of control over the final polymer characteristics. For the RAFT polymerization of DEAEMA, it has been observed that increasing the temperature from 60 to 70 °C improves the control over the molecular weight and lowers the PDI. researchgate.net However, a further increase in temperature to 80 °C can lead to a loss of control, highlighting the need to optimize the polymerization temperature. researchgate.net The apparent activation energy of propagation (Ea(Rp)) can be influenced by temperature-induced changes in the RAFT equilibrium. nih.gov

Table 3: Effect of Temperature on RAFT Polymerization of DEAEMA

| Temperature (°C) | Effect on Molecular Weight Control | Effect on PDI | Reference |

| 60 | Moderate control | Higher PDI | researchgate.net |

| 70 | Improved control | Lower PDI | researchgate.net |

| 80 | Loss of control | Increased PDI | researchgate.net |

The choice of solvent can significantly impact the kinetics and control of RAFT polymerization. For DEAEMA, solvents such as 1,4-dioxane and ethanol (B145695) have been successfully used. researchgate.net The polymerization of DEAEMA in 1,4-dioxane at 70 °C with CPADB as the CTA has been shown to be well-controlled. researchgate.net The solvent can affect the rate of polymerization; for instance, dilution of the polymerization mixture generally leads to a decrease in the polymerization rate. nih.gov While methanol (B129727) and ethanol can be effective solvents for RAFT polymerization, their boiling points must be considered in relation to the reaction temperature. researchgate.net Some studies have shown that solvents like dioxane and xylene can facilitate efficient depolymerization of polymers synthesized by RAFT, which is a reverse consideration but highlights the solvent's role in the polymer's stability. nih.gov

Atom Transfer Radical Polymerization (ATRP) of DEAEMA

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of a wide range of monomers, including DEAEMA. This method typically involves a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.educapes.gov.br

The synthesis of well-defined PDEAEMA has been achieved using ATRP, yielding polymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu Kinetic studies have confirmed that the block copolymer formation of DEAEMA with other monomers via ATRP is a controlled process, with the molecular weight increasing linearly with conversion. cmu.edu Activators regenerated by electron transfer (ARGET) ATRP has also been employed for the polymerization of DEAEMA, which allows for a reduction in the amount of catalyst required. nih.gov

Catalyst Systems and Ligand Effects (e.g., CuCl, 1,1,4,7,10,10-Hexamethyltriethylenetetraamine)

The success of DEAEMA polymerization via ATRP is highly dependent on the catalyst system, which consists of a transition metal salt, typically a copper(I) halide like copper(I) chloride (CuCl) or copper(I) bromide (CuBr), and a complexing ligand. mcmaster.caresearchgate.net The ligand's role is to solubilize the transition metal salt and adjust the redox potential of the copper complex, which in turn influences the polymerization rate and control. cmu.edu

For DEAEMA, multidentate amine ligands are particularly effective. cmu.edu 1,1,4,7,10,10-Hexamethyltriethylenetetraamine (HMTETA) is a tetradentate amine ligand that, when complexed with CuBr, forms an active catalytic complex for the ATRP of DEAEMA. capes.gov.brsigmaaldrich.com The use of HMTETA can lead to faster polymerization rates compared to more traditional bipyridine-based ligands. cmu.edu This enhanced rate is attributed to the lower redox potential of the copper-amine complex, which facilitates the activation of dormant halide-terminated polymer chains. cmu.edu

However, side reactions can be a challenge. The tertiary amine functionality of the DEAEMA monomer can undergo quaternization by the alkyl halide initiator or the halide-terminated polymer chain, leading to chain termination. researchgate.net Research has shown that using a chloride-based system (CuCl) can help suppress this side reaction compared to bromide-based systems. mcmaster.caresearchgate.net The choice of initiator is also crucial; for instance, ethyl 2-bromoisobutyrate has been successfully used in these systems. capes.gov.br

Table 1: Representative Catalyst Systems for ATRP of DEAEMA

| Catalyst | Ligand | Initiator | Key Observation | Reference |

| CuBr | 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) | Ethyl 2-bromoisobutyrate | Effective for copolymerization of DEAEMA. | capes.gov.br |

| CuCl | Tris[2-(N,N-dimethylamino)ethyl]amine | - | Helped to suppress chain termination via quaternization. | mcmaster.caresearchgate.net |

| CuBr | 2,2′-bipyridine (Bpy) | Methyl α-bromophenylacetate (MBP) | Achieved narrow molecular weight distribution (~1.2). | capes.gov.br |

This table is interactive. Click on the headers to sort.

Advantages for Narrow Polydispersity Index and Well-Defined Block Copolymers

A primary advantage of using ATRP for DEAEMA is the ability to produce polymers with a narrow polydispersity index (PDI), typically below 1.5. cmu.edu This indicates that the polymer chains are of similar length, a hallmark of a controlled polymerization process. The "living" nature of ATRP, where the polymer chains retain their active terminal halogen, allows for the synthesis of more complex macromolecular architectures, most notably block copolymers. cmu.edunih.gov

Well-defined amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can be readily synthesized. mcmaster.ca For example, a poly(methyl acrylate) macroinitiator can be chain-extended with DEAEMA to create poly(methyl acrylate)-block-poly(2-(diethylamino)ethyl methacrylate). mcmaster.ca Similarly, triblock copolymers such as mPEG-b-PDEAEMA-b-PMMA have been synthesized via Activators Regenerated by Electron Transfer (ARGET) ATRP, a variant that uses a reducing agent to regenerate the activator, allowing for lower catalyst concentrations. nih.gov The resulting block copolymers exhibit unimodal and symmetric GPC traces, confirming their uniformity and low PDI values, often below 1.4. nih.gov This precise control over polymer architecture is crucial for applications where self-assembly and specific nanostructures are desired. nih.govnie.edu.sg

Nitroxide-Mediated Polymerization (NMP) of DEAEMA

NMP is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chain. wikipedia.org This process, often described as "living," allows for the synthesis of polymers with controlled molecular weight, low dispersity, and complex architectures without the use of metal catalysts. acs.org

Initiating Systems and Comonomer Effects (e.g., acrylonitrile)

The NMP of DEAEMA can be initiated through two main approaches: a unimolecular system using an alkoxyamine initiator or a bicomponent system. acs.orgicp.ac.ru An example of a unimolecular initiator is n-hydroxysuccinimidyl BlocBuilder (NHS-BB). acs.org A common bicomponent system consists of a conventional radical initiator, such as 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), combined with a stable nitroxide, like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). acs.org

Achieving good control over the polymerization of methacrylates like DEAEMA via NMP can be challenging. To improve control and ensure livingness, a small amount of a comonomer, such as acrylonitrile (B1666552) (AN) or styrene (B11656) (S), is often added. acs.orgresearchgate.net The presence of acrylonitrile in the NMP of DEAEMA in water has been shown to facilitate a well-controlled polymerization. acs.orgepa.gov

Hydrolytic Stability of DEAEMA Under NMP Conditions

The polymerization of DEAEMA is often conducted in aqueous media at elevated temperatures (e.g., 90 °C). acs.org Under these conditions, the ester group of the methacrylate (B99206) monomer is susceptible to hydrolysis. However, studies have shown that DEAEMA exhibits greater resistance to hydrolysis compared to similar monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) under typical NMP conditions. researchgate.net The hydrolytic stability is a key factor that is influenced by parameters such as temperature and pH. acs.org The transesterification of DEAEMA with primary alcohols like methanol can also occur, leading to the formation of methyl methacrylate (MMA) and 2-(diethylamino)ethanol, a side reaction that can be minimized by using an equimolar monomer-to-alcohol ratio. rsc.org

Livingness and Molar Dispersity Control in NMP

NMP of DEAEMA, particularly with the addition of a comonomer like acrylonitrile, demonstrates excellent livingness. acs.org This is evidenced by a linear evolution of the molar mass distribution with monomer conversion and the achievement of low molar dispersity (PDI). acs.orgresearchgate.net The reversible capping of the growing polymer chain by the nitroxide radical (the persistent radical effect) minimizes irreversible termination reactions, allowing the chains to grow uniformly. wikipedia.org This controlled process enables the subsequent synthesis of block copolymers. For instance, a DEAEMA-based macroinitiator can be chain-extended with other monomers like methyl methacrylate and styrene in a one-pot process to form diblock copolymers. acs.org

Table 2: NMP Systems for DEAEMA Polymerization in Water

| Initiating System | Comonomer | Key Outcome | Reference |

| n-hydroxysuccinimidyl BlocBuilder (NHS-BB) | Acrylonitrile (AN) | Well-controlled polymerization, excellent livingness. | acs.orgresearchgate.net |

| VA-044 / SG1 Nitroxide | Acrylonitrile (AN) | Low molar dispersity, successful chain extension. | acs.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Group Transfer Polymerization (GTP) for DEAEMA-based Systems

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers, discovered in 1983. uobasrah.edu.iq It operates at or above room temperature and involves the repeated addition of a monomer to a growing polymer chain that possesses a silyl (B83357) ketene (B1206846) acetal (B89532) as the active terminal group. uobasrah.edu.iq

The process requires a catalyst, which can be either nucleophilic or electrophilic. uobasrah.edu.iq Nucleophilic catalysts, such as tris(dimethylamino)sulfonium bifluoride, are effective at very low concentrations. uobasrah.edu.iq Lewis acids like zinc halides can also serve as catalysts. uobasrah.edu.iq The initiator is a silyl ketene acetal, for example, methyl trimethylsilyl (B98337) dimethyl ketene acetal. uobasrah.edu.iq A key feature of GTP is the transfer of the silyl group from the growing chain end to the incoming monomer during the addition step. uobasrah.edu.iq This mechanism allows for the synthesis of polymers with highly controlled molecular weights and low polydispersities (PDI values can be as low as 1.03). utexas.edu Due to its living nature, GTP is an excellent method for creating block copolymers and other complex polymer architectures. utexas.eduillinois.edu While highly effective for methacrylates in general, the application of GTP to DEAEMA requires stringent anhydrous conditions, as the silyl ketene acetal initiator is sensitive to protic impurities like water, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq

Conventional Free Radical Polymerization of DEAEMA

Conventional free radical polymerization is a primary method for synthesizing polymers from DEAEMA. emu.edu.tr This process involves the use of initiators to create free radicals that propagate through the monomer units, forming polymer chains.

Initiator Systems and Reaction Conditions

The choice of initiator and reaction conditions significantly influences the polymerization process and the properties of the resulting polymer. Various initiator systems have been explored for the free radical polymerization of DEAEMA.

Commonly used initiators include azo compounds like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and persulfates such as potassium persulfate. emu.edu.trrsc.org For instance, the polymerization of DEAEMA can be initiated by AIBN at temperatures around 70°C. rsc.org Another approach involves using a bicomponent initiating system, such as 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) as the initiator and N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) as the nitroxide, which has been successfully used in water at 90°C. researchgate.netacs.org

The reaction can be carried out in various solvents, including tetrahydrofuran (B95107) and methanol. emu.edu.trrsc.org The choice of solvent can be critical, as some, like primary alcohols, can lead to side reactions such as transesterification, where DEAEMA reacts with the alcohol to form methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org This competitive reaction can be influenced by the molar ratio of DEAEMA to the alcohol and the initiator concentration. rsc.org For example, a high molar ratio of methanol to DEAEMA (46:1) can result in a significant proportion of MMA in the final copolymer, while an equimolar ratio can largely avoid this side reaction. rsc.org

Photopolymerization, initiated by UV light, is another method used for DEAEMA polymerization, often in the presence of a photoinitiator. researchgate.netrsc.org The efficiency of photopolymerization depends on a combination of the photoinitiator's characteristics, such as its absorption spectrum and quantum yield for dissociation, and the properties of the light source. rsc.org

Below is a table summarizing various initiator systems and reaction conditions for the conventional free radical polymerization of DEAEMA:

| Initiator System | Solvent | Temperature (°C) | Key Findings |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Methanol | 70 | Competition between transesterification and polymerization was observed, influenced by the DEAEMA:methanol molar ratio. rsc.org |

| Potassium persulfate | Water | Not specified | Used for the synthesis of cross-linked hydrogels. emu.edu.tr |

| 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) / N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) | Water | 90 | Achieved well-controlled polymerization with low molar dispersity. researchgate.netacs.org |

| n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamine | Water | 90 | Performed successfully without the need for excess nitroxide. researchgate.netacs.org |

| Photopolymerization | Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN) | Not specified | Used to synthesize cross-linked polymers with varying textural properties. researchgate.net |

Impact of Crosslinking Degree on Polymer Properties

The degree of crosslinking is a critical parameter that significantly affects the properties of DEAEMA polymers, particularly hydrogels. Crosslinking agents, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), are introduced during polymerization to create a three-dimensional network structure. emu.edu.trillinois.edu

The concentration of the crosslinking agent directly influences the polymer's swelling behavior, mechanical strength, and porous structure. nih.govnih.govresearchgate.net Generally, increasing the crosslinking degree leads to:

Decreased Swelling Capacity: A higher crosslinking density restricts the movement of polymer chains, reducing the amount of water the hydrogel can absorb. researchgate.netmdpi.com

Increased Mechanical Strength: A more densely crosslinked network results in a stronger and harder gel. researchgate.netmdpi.com However, at very high concentrations, the material can become brittle. researchgate.net

For instance, in the synthesis of poly(DEAEMA-co-EGDMA) polymers, surface areas were found to decrease drastically with an increasing monomer-to-crosslinker ratio, which corresponds to a lower crosslinking degree. researchgate.net This is attributed to the formation of polymeric matrices with wider pores. researchgate.net Conversely, a higher concentration of the crosslinking agent N,N'-methylenebisacrylamide (NMBA) in poly(acrylic acid-co-methyl methacrylate) hydrogels led to a stronger gel with lower water content. researchgate.net

The following table illustrates the general impact of crosslinking degree on DEAEMA polymer properties:

| Property | Effect of Increasing Crosslinking Degree | Rationale |

| Swelling Capacity | Decreases | Restricted polymer chain mobility reduces water uptake. researchgate.netmdpi.com |

| Mechanical Strength | Increases (up to a point) | A denser network provides greater structural integrity. researchgate.netmdpi.com |

| Porosity | Decreases | Less space is available for pore formation within the denser network. nih.govnih.gov |

| Pore Size | Decreases | The network mesh size becomes smaller with more crosslinks. researchgate.netresearchgate.net |

| Glass Transition Temperature | Increases | Reduced molecular mobility due to constraints imposed by crosslinks. illinois.edu |

Role of Porogen and Solvent in Polymer Morphology

The choice of porogen and solvent during polymerization plays a crucial role in determining the final morphology, including the pore structure and surface area, of DEAEMA polymers. researchgate.netnih.gov A porogen is a substance that, while soluble in the initial monomer mixture, is a poor solvent for the resulting polymer, leading to phase separation and the formation of pores. nih.gov

The interplay between the solvent and porogen influences the formation of the polymer network. Key factors include:

Solvent Polarity and Viscosity: The use of different solvents, such as dimethylformamide (DMF) and acetonitrile (ACN), can lead to polymers with distinct properties. researchgate.net A solvent with low viscosity may favor the formation of narrower pores. researchgate.net

Porogen Type and Concentration: Polymeric porogens, like polyethylene (B3416737) glycol (PEG), can be used to control the pore structure. researchgate.net The absence of a porogen or the use of an inappropriate one can result in a non-porous or bulk structure. researchgate.netnih.gov The concentration of the porogen is also critical; increasing the porogen concentration generally leads to an increase in pore volume and size. nih.gov

Thermodynamic Compatibility: The degree of thermodynamic incompatibility between the polymer and the porogen, often estimated using Hildebrand solubility parameters, dictates the extent of phase separation. nih.gov A greater difference in solubility parameters promotes more significant phase separation and the formation of larger pores. nih.govnih.gov

For example, in the synthesis of DEAEMA-co-EGDMA polymers, using PEG as a porogen significantly affected the textural properties. researchgate.net The absence of the porogen resulted in narrower pores that, while contributing to the surface area, were not accessible to large molecules. researchgate.net Similarly, in the polymerization of other methacrylates, the choice of porogenic solvent was found to be critical; alcohols tended to produce macroporous monoliths, while solvents like acetone (B3395972) or ethyl acetate (B1210297) resulted in smaller or no pores. nih.gov

The table below summarizes the influence of different porogens and solvents on polymer morphology:

| Solvent/Porogen System | Effect on Polymer Morphology |

| Dimethylformamide (DMF) as solvent researchgate.net | Influences the resulting textural properties of the polymer. researchgate.net |

| Acetonitrile (ACN) as solvent researchgate.net | Leads to different polymer properties compared to DMF. researchgate.net |

| Poly(ethylene glycol) (PEG) as porogen researchgate.net | Significantly affects pore structure and protein adsorption capacity. researchgate.net |

| Absence of porogen researchgate.net | Favors the formation of narrower pores, contributing to surface area but limiting accessibility for large molecules. researchgate.net |

| Toluene as porogen mdpi.com | Promotes the formation of mesopores. mdpi.com |

| Mixture of decanol (B1663958) and benzyl (B1604629) alcohol as porogen mdpi.com | Favors the creation of macropores. mdpi.com |

Graft Polymerization and Surface Modification with DEAEMA

Graft polymerization is a versatile technique used to modify the surfaces of various substrates by covalently attaching poly(DEAEMA) chains. This method imparts new properties to the original material, such as pH-responsiveness or biocompatibility.

Radiation-Induced Grafting onto Polymer Substrates (e.g., Silicone Rubber)

Radiation-induced grafting is a powerful method for modifying the surfaces of inert polymers like silicone rubber. This technique utilizes high-energy radiation, such as gamma rays or electron beams, to create active sites (free radicals) on the substrate surface. These active sites then initiate the polymerization of DEAEMA monomers, leading to the growth of grafted polymer chains.

A study on the gamma-ray induced grafting of DEAEMA onto silicone rubber films demonstrated the successful modification of the surface. The process typically involves immersing the silicone rubber substrate in a solution of DEAEMA monomer and then exposing it to a radiation source. The degree of grafting can be controlled by varying parameters such as the radiation dose, dose rate, and monomer concentration. The grafted poly(DEAEMA) layer can impart pH-sensitive properties to the silicone rubber, making it a "smart" material that can respond to changes in its environment.

Post-Polymerization Modification Strategies (e.g., Betainization)

Post-polymerization modification involves chemically altering the synthesized poly(DEAEMA) to introduce new functional groups and, consequently, new properties. A notable example is betainization, which converts the tertiary amine groups of DEAEMA into zwitterionic betaine (B1666868) structures.

This transformation is typically achieved by reacting the poly(DEAEMA) with a suitable reagent, such as 1,3-propanesultone. The reaction results in a polymer with both a positive (quaternary ammonium) and a negative (sulfonate) charge on the same repeating unit. Polybetaines are known for their excellent biocompatibility and anti-fouling properties, which are highly desirable for biomedical applications. The betainization of poly(DEAEMA) brushes on a surface can significantly enhance its resistance to protein adsorption and cell adhesion.

Computational and Mechanistic Studies in DEAEMA Polymerization

The polymerization of this compound (DEAEMA) has been the subject of detailed computational and mechanistic investigations to understand and control the reaction pathways, particularly in the presence of alcohols which can introduce competing side reactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been employed to elucidate the reaction mechanism of a significant side reaction that can occur during the polymerization of DEAEMA in alcohol solvents: transesterification. When DEAEMA is in the presence of an alcohol, such as methanol, it can undergo a transesterification reaction to form methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org

Computational studies using DFT have revealed that the mechanism for this alcoholysis reaction is not straightforward but involves the cooperative effect of the alcohol. rsc.org DFT calculations help to model the transition states and energy barriers of the proposed reaction pathways, providing insight into the most favorable mechanism. This theoretical approach is crucial for understanding the underlying chemical processes that compete with the desired polymerization reaction, offering a molecular-level view that is often inaccessible through experimental means alone.

In Situ Spectroscopic Analysis of Polymerization Kinetics

The kinetics of reactions involving DEAEMA have been effectively monitored using in situ spectroscopic techniques, with proton nuclear magnetic resonance (¹H-NMR) being a particularly powerful tool. rsc.org This method allows for real-time tracking of the concentrations of reactants and products directly in the reaction vessel, providing a dynamic view of the process.

For the transesterification of DEAEMA with methanol, in situ ¹H-NMR measurements have been used to establish the kinetics of this competing reaction. rsc.org The data obtained from these spectroscopic analyses have shown the transesterification to follow second-order kinetics. rsc.org Furthermore, this technique enables the determination of key kinetic parameters, such as the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Eₐ), which quantitatively describe the temperature dependence of the reaction rate. rsc.org

Competition Between Transesterification and Polymerization in Alcohols

When conducting the free-radical polymerization of DEAEMA in a primary alcohol like methanol, a direct competition arises between the intended polymerization of the DEAEMA monomer and its transesterification into methyl methacrylate (MMA). rsc.org The newly formed MMA can then participate in the polymerization, leading to the formation of a poly(DEAEMA-co-MMA) copolymer instead of the intended poly(DEAEMA) homopolymer. rsc.org

The balance between these two competing reactions can be controlled by manipulating the reaction conditions. The molar ratio of DEAEMA to the alcohol solvent is a critical factor. Studies using 2,2-azobis(2-methylpropionitrile) (AIBN) as an initiator at 70 °C have demonstrated this effect clearly. rsc.org

Table 1: Effect of DEAEMA:Methanol Molar Ratio on Copolymer Composition

| DEAEMA : Methanol Molar Ratio | Resulting MMA in Copolymer (Fₘₘₐ) | Outcome |

| 1 : 46 | 60 mol% | Significant transesterification leads to a high proportion of MMA in the final copolymer. rsc.org |

| 1 : 1 | 2 mol% | Transesterification is largely suppressed, resulting in a polymer composed almost entirely of DEAEMA units. rsc.org |

As shown in the table, a large excess of methanol (a 1:46 molar ratio of DEAEMA to methanol) results in extensive transesterification, with the final copolymer containing 60 mol% of MMA units. rsc.org Conversely, when an equimolar ratio of DEAEMA to methanol is used, the transesterification side reaction is effectively avoided, and the resulting polymer contains only 2 mol% MMA. rsc.org The composition can also be influenced by adjusting the molar ratio of the monomer (DEAEMA) to the initiator (AIBN). rsc.org This understanding provides a clear methodology for synthesizing either well-defined poly(DEAEMA) or poly(DEAEMA-co-MMA) copolymers when using primary alcohols as solvents. rsc.org

Copolymerization of 2 Diethylamino Ethyl Methacrylate

Block Copolymer Synthesis and Architectures

Block copolymers containing PDEAEMA are of significant interest due to their ability to self-assemble into complex nanostructures. nih.govmdpi.comresearchgate.net The precise control over polymerization methods allows for the synthesis of block copolymers with well-defined segments and architectures, leading to a wide range of applications.

pH/Thermo-Responsive Block Copolymers

A notable class of DEAEMA-containing copolymers are those that exhibit dual responsiveness to both pH and temperature. A prime example is the diblock copolymer of poly(2-(diethylamino)ethyl methacrylate) and poly(N-isopropylacrylamide) (PDEAEMA-b-PNIPAM). asianpubs.org

PDEAEMA is a pH-responsive polymer with a pKa of approximately 7.3. asianpubs.org Below this pKa, the tertiary amine groups become protonated, rendering the polymer hydrophilic. Above the pKa, it is deprotonated and hydrophobic. asianpubs.org PNIPAM, on the other hand, is a well-known thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) in water. asianpubs.orgconsensus.app

The synthesis of well-defined PDEAEMA-b-PNIPAM can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. asianpubs.orgresearchgate.net In a typical synthesis, a PDEAEMA macro-chain transfer agent (macro-CTA) is first prepared, which is then used to polymerize N-isopropylacrylamide, yielding the diblock copolymer. asianpubs.org

The resulting PDEAEMA-b-PNIPAM copolymers are "doubly hydrophilic" at low pH and low temperatures but can be induced to form core-shell micelles by adjusting either the pH or the temperature. asianpubs.org For instance, at a pH below the pKa of PDEAEMA and a temperature above the LCST of PNIPAM, the copolymer will self-assemble into micelles with a hydrophobic PNIPAM core and a hydrophilic, protonated PDEAEMA corona. Conversely, at a pH above the pKa and a temperature below the LCST, micelles with a hydrophobic PDEAEMA core and a hydrophilic PNIPAM corona are formed. asianpubs.org

The responsive behavior of these copolymers can be fine-tuned by altering the block lengths. For example, the LCST of the PNIPAM block can be influenced by the pH of the solution due to the proximity of the PDEAEMA block. asianpubs.orgresearchgate.net At pH 3.0, the LCST of a PDEAEMA-b-PNIPAM copolymer was observed at approximately 37°C, which is higher than that of pure PNIPAM. This shift is attributed to the hydrophilic nature of the protonated PDEAEMA block. asianpubs.org At a more neutral pH of 7.4, the LCST decreases to around 33°C. asianpubs.org

| Copolymer System | Stimuli | Responsive Behavior |

| PDEAEMA-b-PNIPAM | pH, Temperature | Forms core-shell micelles with either a PNIPAM or PDEAEMA core depending on conditions. asianpubs.org |

Amphiphilic Block Copolymers for Self-Assembly

Amphiphilic block copolymers containing a hydrophilic PDEAEMA block and a hydrophobic block can self-assemble in aqueous solution to form various nanostructures, such as micelles and polymersomes. nih.govmdpi.comnih.gov These structures have garnered significant attention for their potential in various applications.

Diblock copolymers are the simplest form of amphiphilic block copolymers. mdpi.com Examples include poly(this compound)-block-poly(methyl methacrylate) (PDEAEMA-b-PMMA) and poly(poly(ethylene glycol) methyl ether methacrylate)-block-poly(this compound) (PPEGMA-b-PDEAEMA). nih.gov

The synthesis of these diblock copolymers is often accomplished using controlled polymerization techniques like Activators Reconstituted by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP). nih.govresearchgate.net For PDEAEMA-b-PMMA, the polymerization can be initiated with a small molecule initiator like ethyl 2-bromobutyrate. nih.gov Similarly, PPEGMA-b-PDEAEMA can be synthesized via ARGET ATRP. nih.gov The molecular weight and its distribution can be characterized by techniques such as gel permeation chromatography (GPC) and proton nuclear magnetic resonance (¹H NMR). nih.gov

In aqueous solution, these diblock copolymers self-assemble into core-shell micelles. For PDEAEMA-b-PMMA, the hydrophobic PMMA block forms the core, while the PDEAEMA block forms the pH-responsive shell. nih.govresearchgate.net At acidic pH, the protonated PDEAEMA shell becomes hydrophilic and expands due to electrostatic repulsion, while at basic pH, it deprotonates, becomes hydrophobic, and collapses onto the core. nih.gov For PPEGMA-b-PDEAEMA, the permanently hydrophilic PPEGMA block forms the outer shell, providing stability, while the PDEAEMA block forms the inner shell or part of the core, depending on the pH. nih.gov

| Diblock Copolymer | Hydrophilic Block | Hydrophobic Block | Synthesis Method |

| PDEAEMA-b-PMMA | PDEAEMA (pH-dependent) | PMMA | ARGET ATRP nih.govresearchgate.net |

| PPEGMA-b-PDEAEMA | PPEGMA | PDEAEMA (pH-dependent) | ARGET ATRP nih.gov |

Triblock copolymers offer more complex architectures and functionalities. mdpi.comnih.gov A representative example is methoxy (B1213986) poly(ethylene glycol)-block-poly(this compound)-block-poly(methyl methacrylate) (mPEG-b-PDEAEMA-b-PMMA). nih.govcd-bioparticles.net

The synthesis of such triblock copolymers can also be achieved via ARGET ATRP, using a macroinitiator. nih.gov For instance, a brominated mPEG (mPEG-Br) can be used to sequentially polymerize DEAEMA and then MMA. nih.gov This results in an ABA-type triblock copolymer where the central B block is PDEAEMA, and the two outer A blocks are mPEG and PMMA.

These triblock copolymers self-assemble into micelles with a core-shell-corona structure. The hydrophobic PMMA block forms the core, the pH-responsive PDEAEMA block forms the inner shell, and the hydrophilic mPEG block forms the outer corona. nih.gov The mPEG corona provides steric stabilization to the micelles in biological environments. The pH-responsive PDEAEMA shell can be used to control the release of encapsulated substances. nih.gov At neutral or basic pH, the PDEAEMA shell is collapsed, retaining the cargo. In an acidic environment, the shell protonates and swells, leading to the release of the payload. nih.gov

| Triblock Copolymer | Block A | Block B | Block C | Synthesis Method |

| mPEG-b-PDEAEMA-b-PMMA | mPEG (hydrophilic) | PDEAEMA (pH-responsive) | PMMA (hydrophobic) | ARGET ATRP nih.gov |

Synthesis of Copolymers with Controlled Architectures (e.g., Graft Copolymers)

Beyond linear block copolymers, DEAEMA can be incorporated into more complex architectures, such as graft copolymers. researchgate.netisc.acrsc.org Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain.

One method to synthesize graft copolymers involves the "grafting from" approach, where initiator sites are created along a polymer backbone, from which the side chains are then grown. For example, ethyl cellulose-graft-poly(this compound) (EC-g-PDEAEMA) copolymers have been synthesized via ATRP. researchgate.netisc.ac In this process, the ethyl cellulose (B213188) backbone is first modified to introduce ATRP initiating sites. Subsequently, DEAEMA is polymerized from these sites, resulting in a graft copolymer with a cellulosic backbone and PDEAEMA side chains. researchgate.netisc.ac

Another example involves the synthesis of silicone rubber-graft-PDEAEMA, where radiation-induced grafting is employed. researchgate.net This method utilizes high-energy radiation to create reactive sites on the silicone rubber backbone, which then initiate the polymerization of DEAEMA. researchgate.net

These graft copolymers can also self-assemble into micelles in a selective solvent. For EC-g-PDEAEMA, the amphiphilic nature drives the formation of micelles in acidic aqueous media, with the hydrophobic ethyl cellulose backbone forming the core and the hydrophilic, protonated PDEAEMA grafts forming the shell. isc.ac The critical micelle concentration (CMC) of these graft copolymers is influenced by the length and density of the PDEAEMA grafts. isc.ac

Copolymerization with Hydrophilic and Hydrophobic Monomers

DEAEMA can be copolymerized with a wide range of both hydrophilic and hydrophobic monomers to create random or block copolymers with tailored properties. These copolymerizations are often carried out using controlled radical polymerization techniques to ensure well-defined products.

The choice of comonomer and the copolymer architecture (random vs. block) significantly impacts the final properties and potential applications of the resulting material.

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of comonomers are essential parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the addition of the same or the other monomer. These ratios, denoted as r1 and r2, determine the composition and microstructure of the resulting copolymer.

In the free radical copolymerization of 2-(diisopropylamino)ethyl methacrylate (B99206) (DPA), an analogue of DEAEMA, with methyl methacrylate (MMA) and styrene (B11656) (ST), the reactivity ratios were determined using the Kelen-Tüdős (K-T) and Tidwell-Mortimer (T-M) methods. For the MMA/DPA system, the copolymerization is nearly ideal, with reactivity ratios close to unity (r_MMA = 0.99 and r_DPA = 1.00 by K-T). researchgate.net In contrast, the copolymerization of ST with DPA shows a tendency towards block-like structures, with reactivity ratios of r_ST = 2.74 and r_DPA = 0.54 (K-T). researchgate.net

For the copolymerization of DEAEMA with PEGylated methacrylates, such as 2-ethoxyethyl methacrylate (EEMA1) and poly(ethylene glycol) methyl ether methacrylate (PEGMA23), the reactivity ratios have been estimated. In p-dioxane at 70 °C, the reactivity ratios were found to be r_DEAEMA = 0.61 ± 0.06 and r_EEMA1 = 0.92 ± 0.09, and r_DEAEMA = 0.71 ± 0.15 and r_PEGMA23 = 1.05 ± 0.21. researchgate.net The reactivity of the tertiary amine methacrylate monomers, including DEAEMA, was observed to be higher compared to butyl methacrylate (BMA) when copolymerized with PEGylated methacrylates, which is attributed to the formation of a cyclic intermediate. rsc.org

The reactivity ratios for the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a closely related monomer, with various comonomers in different solvents have also been reported. For the DMAEMA/MMA system, the reactivity ratios were found to be r_DMAEMA = 1.13 and r_MMA = 1.07 in chloroform, indicating a nearly ideal random copolymerization. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of DEAEMA and its Analogs with Various Comonomers

| Monomer 1 | Monomer 2 | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| MMA | DPA | 0.99 | 1.00 | Kelen-Tüdős | researchgate.net |

| ST | DPA | 2.74 | 0.54 | Kelen-Tüdős | researchgate.net |

| DEAEMA | EEMA1 | 0.61 ± 0.06 | 0.92 ± 0.09 | - | researchgate.net |

| DEAEMA | PEGMA23 | 0.71 ± 0.15 | 1.05 ± 0.21 | - | researchgate.net |

| DMAEMA | MMA | 1.13 | 1.07 | Kelen-Tüdős | researchgate.net |

Influence of Solvent on Copolymer Composition

The choice of solvent can significantly influence the composition of copolymers containing DEAEMA. This effect is often attributed to the polarity of the solvent and its interaction with the monomers. For the copolymerization of DEAEMA with methyl methacrylate (MMA), a higher content of DEAEMA is incorporated into the copolymer when a more polar solvent is used. rsc.org

A notable example of solvent influence is the reaction of DEAEMA in the presence of methanol (B129727). Methanol can act as a transesterification agent for DEAEMA, leading to the in-situ formation of methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org This side reaction directly competes with the polymerization process and alters the final copolymer composition. The extent of this transesterification and its impact on the copolymer composition is dependent on the molar ratio of DEAEMA to methanol. In experiments conducted at 70 °C with 2,2-azobis(2-methylpropionitrile) (AIBN) as the initiator, a high methanol to DEAEMA molar ratio (46:1) resulted in a copolymer with a large proportion of MMA units (F_MMA = 60 mol%). rsc.org Conversely, when an equimolar ratio of DEAEMA and methanol was used, the transesterification was largely avoided, and the resulting copolymer contained only 2 mol% of MMA. rsc.org This demonstrates that the solvent can not only influence monomer reactivity through polarity effects but also by directly participating in side reactions that alter the monomer feed composition.

The nature of the solvent also affects the reactivity ratios in the copolymerization of the related monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), with MMA. In chloroform, the reactivity ratios are r_DMAEMA = 1.13 and r_MMA = 1.07, while in the less polar solvent 1,4-dioxane (B91453), the values change to r_DMAEMA = 0.96 and r_MMA = 0.42. researchgate.net In the more polar solvent dimethylformamide, the reactivity ratios are r_DMAEMA = 0.93 and r_MMA = 0.85. researchgate.net These variations highlight the sensitivity of the copolymerization behavior of amino-containing methacrylates to the reaction medium.

Aqueous Copolymerization Strategies

The polymerization of DEAEMA in aqueous media is of great interest for biomedical and other applications. However, the hydrolytic stability of the monomer and control over the polymerization process are key challenges. Nitroxide-mediated polymerization (NMP) has been successfully employed for the aqueous polymerization of DEAEMA at 90 °C. acs.org To achieve controlled polymerization and good livingness, a small amount of a comonomer like acrylonitrile (B1666552) (AN) is often included. acs.org The polymerization can be initiated using systems like n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamine or a bicomponent system of 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) and N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). acs.org Such strategies allow for the synthesis of well-defined block copolymers, for instance, by chain extension of the resulting poly(DEAEMA-co-AN) macroinitiator with monomers like methyl methacrylate (MMA) and styrene (S) in a one-pot process. acs.org

Reversible addition-fragmentation chain transfer (RAFT) polymerization is another powerful technique for the aqueous synthesis of DEAEMA-containing copolymers. Homopolymers of the related monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), have been synthesized directly in aqueous media via RAFT, yielding polymers with low molar mass dispersity. researchgate.net These well-defined homopolymers can then be used as macro chain transfer agents for the miniemulsion RAFT polymerization of other monomers to create block copolymers. researchgate.net Furthermore, aqueous RAFT polymerization has been utilized to synthesize block and statistical copolymers of DMAEMA with glycomonomers like 2-(α-D-mannopyranosyloxy)ethyl methacrylate (ManEMA). rsc.org The resulting copolymers have shown potential in biomedical applications.

Interpenetrating Polymer Networks (IPNs) Incorporating DEAEMA-based Polymers

Interpenetrating polymer networks (IPNs) are a class of polymer blends where at least one polymer is synthesized and/or crosslinked in the immediate presence of the other. IPNs based on DEAEMA polymers combine the properties of the individual networks and can exhibit unique morphologies and swelling behaviors.

Synthesis and Phase-Separated Structures

The synthesis of IPNs containing polymers of amino-methacrylates often involves a sequential method. For instance, novel IPNs based on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and polyacrylamide (PAAm) have been prepared by first forming a crosslinked PAAm network, followed by the in-situ crosslinking polymerization of DMAEMA within the PAAm network. nih.gov This sequential synthesis leads to the formation of phase-separated structures at the nanometer scale. nih.gov

Scanning electron microscopy (SEM) of these PDMAEMA/PAAm IPNs reveals the presence of distinct PDMAEMA domains within the continuous PAAm matrix. nih.gov The size and distribution of these domains are influenced by the composition of the IPN. For an IPN with a lower PDMAEMA content (φ_PDMAEMA = 0.26), the PDMAEMA domains are approximately 30 nm in size. nih.gov As the proportion of PDMAEMA increases (φ_PDMAEMA = 0.52), the domain size grows to over 200–400 nm, and the number of these domains within the PAAm matrix also increases. nih.gov This demonstrates that the morphology and the extent of phase separation in these IPNs can be controlled by adjusting the relative amounts of the constituent polymers.

Semi-interpenetrating polymer networks (semi-IPNs) based on poly(dimethylsiloxane) (PDMS) and PDMAEMA have also been synthesized. researchgate.net In this case, the PDMAEMA is incorporated into a crosslinked PDMS network. Characterization by techniques such as infrared spectrometry, differential scanning calorimetry, and thermogravimetric analysis confirms the presence of PDMAEMA within the semi-IPN structure. researchgate.net

Influence of Composition on Swelling Behavior

For hydrogels composed of poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate), the swelling ratio and the lower critical solution temperature (LCST) are directly influenced by the DMAEMA content. nih.gov An increase in the proportion of the more hydrophilic and pH-sensitive DMAEMA in the copolymer hydrogel leads to an increase in both the equilibrium swelling ratio and the LCST compared to a pure poly(N,N-diethylacrylamide) hydrogel. nih.gov This highlights the ability to tune the swelling properties of these networks by adjusting the comonomer ratio.

In the case of semi-IPNs based on PDMS and PDMAEMA, the stability of the network in water is also dependent on the composition, specifically the amount of crosslinker used for the PDMS network. researchgate.net Only the network with the highest amount of crosslinker was found to be stable in water, indicating that the degree of crosslinking of the first network is crucial for maintaining the structural integrity of the semi-IPN upon swelling. researchgate.net

Advanced Materials Applications of Poly 2 Diethylamino Ethyl Methacrylate Pdeaema

pH-Responsive and Stimuli-Responsive Polymer Systems

PDEAEMA is a weak polybase, meaning its properties change in response to the acidity or pH of its surroundings. This is due to the presence of tertiary amine groups in its structure. These groups can accept or donate protons, leading to significant changes in the polymer's conformation and solubility.

pH-Dependent Conformational Changes and Solubility Transitions

The tertiary amine groups on PDEAEMA are key to its pH-responsive behavior. sigmaaldrich.com In acidic conditions (low pH), these amine groups become protonated, meaning they gain a positive charge. This leads to electrostatic repulsion between the polymer chains, causing them to extend and adopt a more hydrophilic (water-loving) conformation. researchgate.net As a result, PDEAEMA is typically soluble in acidic aqueous solutions. researchgate.netmdpi.com

Conversely, as the pH increases to neutral or basic levels, the amine groups become deprotonated and lose their charge. researchgate.netnih.gov This eliminates the electrostatic repulsion, allowing the polymer chains to collapse and aggregate, leading to a more hydrophobic (water-repelling) state. researchgate.net This transition from a soluble, extended state to an insoluble, collapsed state is a hallmark of PDEAEMA's pH-responsiveness. researchgate.net The pKa of PDEAEMA, the pH at which half of the amine groups are protonated, is approximately 7.3. researchgate.net This means the transition in its properties occurs around a physiologically relevant pH.

This pH-dependent change in conformation and solubility is fundamental to its use in various applications. For instance, surfaces coated with PDEAEMA can switch between being hydrophilic at low pH and hydrophobic at high pH. researchgate.net

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)

In addition to its pH sensitivity, PDEAEMA also exhibits thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST). wikipedia.org The LCST is the critical temperature below which a polymer is soluble in a solvent and above which it becomes insoluble and phase separates. wikipedia.orgscispace.com This phenomenon is driven by changes in the balance of enthalpy and entropy of mixing with temperature. researchgate.net

For PDEAEMA, the LCST is influenced by its molecular weight and the pH of the solution. researchgate.netresearchgate.net At pH values where the polymer is uncharged or only partially charged, it displays a distinct LCST. As the temperature of a PDEAEMA solution is raised above its LCST, the polymer chains dehydrate and collapse, leading to aggregation and a transition from a soluble to an insoluble state. researchgate.net This process is reversible; upon cooling below the LCST, the polymer redissolves. researchgate.net

The ability to tune the LCST is crucial for practical applications. For PDEAEMA, the LCST can be modulated by factors such as copolymerization with other monomers.

Dual pH/Temperature-Responsive Materials

The combination of pH and temperature sensitivity makes PDEAEMA a "dual-responsive" polymer. researchgate.net This means its behavior can be controlled by manipulating both stimuli, offering a more sophisticated level of control for advanced material design.

The LCST of PDEAEMA is highly dependent on the pH of the solution. researchgate.net At low pH, where the polymer is fully protonated and highly hydrophilic, the LCST is typically very high or not observed at all, as the strong electrostatic repulsions prevent aggregation even at elevated temperatures. mdpi.com As the pH increases towards and beyond the pKa, the polymer becomes less charged and more hydrophobic, leading to a decrease in the LCST. researchgate.net This interplay allows for the creation of materials that can be switched between soluble and insoluble states by subtle changes in either pH or temperature. mdpi.com

This dual-responsive nature is highly desirable for applications requiring precise control over material properties. For example, a material could be designed to be soluble at physiological pH and temperature but become insoluble and release a payload in the slightly more acidic environment of a tumor.

Hydrogels and Smart Gels

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. nih.govsapub.org When these hydrogels are made from stimuli-responsive polymers like PDEAEMA, they are often referred to as "smart gels" because they can undergo significant changes in their properties, such as swelling or shrinking, in response to external stimuli. nih.gov

Synthesis and Swelling Properties of PDEAEMA Hydrogels

PDEAEMA hydrogels are typically synthesized through the free radical polymerization of the 2-(Diethylamino)ethyl methacrylate (B99206) monomer in the presence of a crosslinking agent. icm.edu.pl The crosslinker creates covalent bonds between the polymer chains, forming a stable, three-dimensional network. sapub.org Common methods for initiating polymerization include chemical initiators or photopolymerization. youtube.comnih.gov

The swelling behavior of PDEAEMA hydrogels is a direct consequence of the pH- and thermo-responsive nature of the polymer chains. The degree of swelling is influenced by factors such as the pH and temperature of the surrounding medium, as well as the crosslink density of the hydrogel. nih.govsinica.edu.tw

At low pH, the protonation of the amine groups leads to electrostatic repulsion within the network, causing the hydrogel to swell significantly as it absorbs water. nih.gov As the pH increases, the deprotonation of the amine groups reduces this repulsion, leading to a decrease in swelling and even collapse of the hydrogel. researchgate.net This pH-dependent swelling is a key characteristic of PDEAEMA hydrogels. mdpi.com

The swelling of these hydrogels can also be influenced by temperature. For hydrogels exhibiting an LCST, an increase in temperature above the LCST can cause the hydrogel to deswell or shrink as the polymer chains become more hydrophobic. nih.gov

Crosslinking and Copolymerization for Tunable Properties

The properties of PDEAEMA hydrogels can be precisely tailored for specific applications through crosslinking and copolymerization.